(S)-Fmoc-2-methoxyphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-Methoxy-D-Phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The addition of a methoxy group to the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis of Fmoc-2-Methoxy-D-Phenylalanine typically begins with the protection of the amino group of 2-methoxy-D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Industrial Production: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-2-Methoxy-D-Phenylalanine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-2-Methoxy-D-Phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology
Protein Engineering: It is used in the design and synthesis of modified proteins and peptides for research purposes.
Medicine
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in targeting specific protein interactions.
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Lacks the methoxy group, making it less chemically versatile compared to Fmoc-2-Methoxy-D-Phenylalanine.
Fmoc-Diphenylalanine: Contains two phenyl groups, offering different structural and functional properties.
Fmoc-Tyrosine: Contains a hydroxyl group on the phenyl ring, providing different reactivity and applications.
Uniqueness
Chemical Versatility: The presence of the methoxy group in Fmoc-2-Methoxy-D-Phenylalanine enhances its reactivity and allows for a broader range of chemical modifications.
Applications: Its unique structure makes it suitable for specialized applications in peptide synthesis, drug development, and biomaterials research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSNZJHURMDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.